1-Piperidinepropanoic acid

Descripción

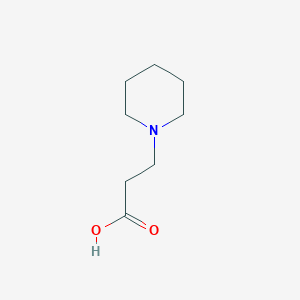

Structure

3D Structure

Propiedades

IUPAC Name |

3-piperidin-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-8(11)4-7-9-5-2-1-3-6-9/h1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDGWMLCUHULJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067201 | |

| Record name | 1-Piperidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26371-07-3 | |

| Record name | 1-Piperidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26371-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Piperidinyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026371073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinepropanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperidinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-1-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDINEPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L69A7VPHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Piperidinepropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1-Piperidinepropanoic acid (1-PPA), a valuable building block in medicinal chemistry and a molecule of interest for its potential biological activities.[1][2][3] This document outlines a common synthetic route, detailed experimental protocols for its preparation and purification, and a thorough description of the analytical techniques used for its structural elucidation and characterization.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through aza-Michael addition.[4][5] This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, piperidine, to an α,β-unsaturated carbonyl compound like acrylic acid or its esters.[4][5] Cyclic secondary amines such as piperidine are particularly effective nucleophiles for this transformation.[5]

Reaction Scheme: Aza-Michael Addition

The synthesis is typically a one-step process where piperidine is reacted directly with an acrylate. The general reaction is illustrated below:

Piperidine + Ethyl Acrylate → Ethyl 1-piperidinepropanoate Ethyl 1-piperidinepropanoate + H₂O --(Hydrolysis)--> this compound

While the reaction can be performed with acrylic acid directly, a two-step approach using an ester like ethyl acrylate followed by hydrolysis is also common to control the reaction conditions and facilitate purification.

Experimental Protocol: Synthesis via Aza-Michael Addition

This protocol details the synthesis of this compound from piperidine and ethyl acrylate, followed by hydrolysis.

Materials:

-

Piperidine

-

Ethyl acrylate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Distilled water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

pH meter or pH paper

Procedure:

Step 1: Synthesis of Ethyl 1-piperidinepropanoate

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (1.0 equivalent) in ethanol.

-

Cool the solution in an ice bath.

-

Add ethyl acrylate (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator to obtain crude ethyl 1-piperidinepropanoate.[6]

Step 2: Hydrolysis to this compound

-

Dissolve the crude ethyl 1-piperidinepropanoate from Step 1 in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.0 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the hydrolysis by TLC until the starting ester is no longer visible.[7]

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or impurities.[7]

-

Carefully acidify the aqueous layer to a pH of approximately 6-7 with hydrochloric acid. The product may precipitate out of the solution.[7]

-

If a precipitate forms, collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

If no precipitate forms, the product can be isolated by lyophilization.

Purification Protocol: Recrystallization

To achieve high purity, the crude this compound can be purified by recrystallization.[8]

Procedure:

-

Solvent Selection: Identify a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[8] Water or ethanol-water mixtures are often suitable.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, which encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.[8]

-

Collection and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The primary techniques employed are physicochemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][9]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₂ | [10][11] |

| Molecular Weight | 157.21 g/mol | [10][11][12] |

| Appearance | White to off-white solid (predicted) | [8] |

| Melting Point | 105-110 °C (lit.) | [12] |

| Boiling Point | 105-108 °C / 0.5 mmHg (lit.) | [12] |

| CAS Number | 26371-07-3 | [11][12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure by providing information about the hydrogen and carbon framework.[9]

| Predicted ¹H NMR Data | ||

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2', H-6' (piperidine) | ~ 2.4 - 2.6 | Multiplet |

| H-3', H-5' (piperidine) | ~ 1.6 - 1.7 | Multiplet |

| H-4' (piperidine) | ~ 1.4 - 1.5 | Multiplet |

| -CH₂- (alpha to N) | ~ 2.3 - 2.5 | Triplet |

| -CH₂- (beta to N) | ~ 1.5 - 1.6 | Multiplet |

| -COOH | ~ 11 - 12 | Singlet (broad) |

| Predicted ¹³C NMR Data | |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~ 175 - 180 |

| C-2', C-6' (piperidine) | ~ 54 - 56 |

| C-2 (propanoic acid) | ~ 52 - 54 |

| C-3 (propanoic acid) | ~ 30 - 32 |

| C-3', C-5' (piperidine) | ~ 25 - 27 |

| C-4' (piperidine) | ~ 23 - 25 |

Experimental Protocol (General for ¹H NMR):

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and can offer structural information through fragmentation analysis.[9]

| Expected Mass Spectrometry Data | |

| Property | Expected m/z Value |

| Molecular Weight | 157.21 g/mol |

| Molecular Ion [M]⁺ | 157 |

| Protonated Molecule [M+H]⁺ | 158 |

Experimental Protocol (General for GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities. A typical program might be: Initial temperature 80 °C for 2 min, then ramp at 10 °C/min to 280 °C.[9]

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and the mass-to-charge ratio of the resulting ions is measured.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

| Characteristic IR Absorptions | ||

| Functional Group | Vibration | Characteristic Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | O-H stretch | 3300 - 2500 (very broad)[13] |

| Alkane C-H | C-H stretch | 2975 - 2845[13] |

| Carbonyl C=O | C=O stretch | 1725 - 1700 (strong)[13] |

| C-N | C-N stretch | 1250 - 1020 |

Experimental Protocol (General for ATR-IR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the infrared spectrum.

-

Clean the crystal thoroughly after the measurement.

Characterization Workflow

References

- 1. This compound | 26371-07-3 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 6. This compound, ethyl ester | C10H19NO2 | CID 88183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | C8H15NO2 | CID 117782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

- 12. 1-哌啶丙酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 13. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Chemical Properties of 1-Piperidinepropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Piperidinepropanoic acid (1-PPA), a derivative of the ubiquitous piperidine heterocyclic scaffold, is a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and purification protocols. Furthermore, it delves into its reactivity, stability, and toxicological data. A key focus is its emerging role as an allosteric modulator of Protease-Activated Receptor-2 (PAR-2), a G protein-coupled receptor implicated in inflammation and various disease states. This document is intended to be a valuable resource for researchers and scientists engaged in the study and application of this compound and its analogues.

Chemical and Physical Properties

This compound is a white to pale brown crystalline powder.[1] Its structure features a tertiary amine within the piperidine ring and a carboxylic acid moiety, rendering it amphoteric.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅NO₂ | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| CAS Number | 26371-07-3 | [2] |

| Melting Point | 105-110 °C | [1] |

| Boiling Point | 105-108 °C at 0.5 mmHg | [1] |

| pKa (Predicted) | 3.83 ± 0.10 | [1] |

| Solubility | Slightly soluble in water. | [3] |

| Appearance | White to pale brown powder | [1] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the protons on the piperidine ring and the propanoic acid chain.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.4-2.6 | Multiplet | 4H | Protons at C2' and C6' of the piperidine ring |

| ~1.5-1.7 | Multiplet | 4H | Protons at C3' and C5' of the piperidine ring |

| ~1.4-1.5 | Multiplet | 2H | Protons at C4' of the piperidine ring |

| ~2.5-2.7 | Triplet | 2H | Methylene protons adjacent to the nitrogen |

| ~2.3-2.5 | Triplet | 2H | Methylene protons adjacent to the carboxyl group |

| ~11-12 | Singlet (broad) | 1H | Carboxylic acid proton |

Note: Predicted chemical shifts based on computational models and analysis of similar structures.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the molecular structure.

| Chemical Shift (ppm) | Assignment |

| ~175-180 | Carbonyl carbon (C=O) |

| ~54-56 | Carbons at C2' and C6' of the piperidine ring |

| ~48-50 | Methylene carbon adjacent to the nitrogen |

| ~32-34 | Methylene carbon adjacent to the carboxyl group |

| ~25-27 | Carbons at C3' and C5' of the piperidine ring |

| ~23-25 | Carbon at C4' of the piperidine ring |

Note: Predicted chemical shifts based on computational models and analysis of similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 2975-2845 | C-H stretch | Alkyl groups |

| 1725-1700 | C=O stretch | Carboxylic acid |

Mass Spectrometry

Mass spectral analysis of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

| m/z | Ion |

| 157 | [M]⁺ |

| 158 | [M+H]⁺ |

Common fragmentation patterns for piperidine derivatives involve α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the N-alkylation of piperidine with a 3-halopropanoic acid or its ester, followed by hydrolysis if an ester is used.

Materials:

-

Piperidine

-

Ethyl 3-bromopropionate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile, anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethanol

-

Water

Procedure:

Step 1: N-Alkylation of Piperidine

-

To a stirred solution of piperidine (1.1 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

-

Slowly add ethyl 3-bromopropionate (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain crude ethyl 1-piperidinepropanoate.

Step 2: Hydrolysis of the Ester

-

Dissolve the crude ethyl 1-piperidinepropanoate in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 equivalents) to the solution.

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Monitor the hydrolysis by TLC until the starting ester is no longer visible.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to a pH of approximately 6-7 with hydrochloric acid. The product may precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis workflow for this compound.

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid this compound.

Materials:

-

Crude this compound

-

Suitable solvent (e.g., water, ethanol, isopropanol, or a mixture)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Solvent Selection: Empirically determine a suitable solvent or solvent mixture in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum.

Reactivity and Stability

This compound exhibits reactivity characteristic of both a tertiary amine and a carboxylic acid. The nitrogen atom can act as a nucleophile, and the carboxylic acid can undergo esterification, amide formation, and other typical carboxylic acid reactions.

The compound is generally stable under standard storage conditions (sealed in a dry environment at room temperature).[1] It is important to avoid strong oxidizing agents, strong acids, and strong bases.[4]

Biological Activity: Allosteric Inhibitor of PAR-2

Recent research has identified this compound as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR-2).[5] PAR-2 is a G protein-coupled receptor (GPCR) that plays a significant role in inflammation and has been implicated in various diseases, including autoimmune disorders and cancer.[5]

Activation of PAR-2 typically occurs via proteolytic cleavage of its N-terminus by proteases such as trypsin, exposing a tethered ligand that activates the receptor.[6] This activation leads to the initiation of downstream signaling cascades. 1-PPA has been shown to bind to an allosteric site on the PAR-2 receptor, stabilizing an inactive conformation and thereby inhibiting its signaling.[5] This antagonistic effect has been observed to impact downstream pathways such as the MAPK signaling cascade and platelet aggregation.[5]

PAR-2 signaling and its inhibition by 1-PPA.

Toxicological Information and Safety

Hazard Identification

This compound is classified as an irritant.[1] The following GHS hazard statements apply:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Precautionary Measures

Standard laboratory safety precautions should be observed when handling this compound.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

First Aid

-

If on skin: Wash with plenty of soap and water.[1]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

A comprehensive toxicological profile has not been fully investigated.[4] Therefore, it is prudent to handle this compound with care, assuming it may have other potential hazards.

Conclusion

This compound is a versatile chemical entity with established applications as a synthetic building block and emerging potential as a therapeutic agent. This guide has provided a detailed overview of its fundamental chemical properties, spectroscopic characteristics, and handling procedures. The discovery of its activity as a PAR-2 allosteric inhibitor opens new avenues for research into its pharmacological applications, particularly in the context of inflammatory diseases. The experimental protocols and data presented herein serve as a valuable resource for scientists and researchers working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 5. mdpi.com [mdpi.com]

- 6. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]

- 7. This compound | C8H15NO2 | CID 117782 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Piperidinepropanoic Acid: A Technical Overview of its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Piperidinepropanoic acid (1-PPA) is a small molecule that has garnered significant scientific interest for its anti-inflammatory and potential anticancer properties.[1] Initially explored as a precursor in the synthesis of more complex pharmaceutical agents, recent research has illuminated its intrinsic biological activities.[2][3] This technical guide provides an in-depth analysis of the known biological functions of 1-PPA, with a primary focus on its mechanism of action as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2). This document details the signaling pathways involved, presents quantitative data from key studies, outlines experimental protocols, and visualizes complex processes to support further research and development efforts in this area.

Core Mechanism of Action: Allosteric Inhibition of PAR2

The principal mechanism underlying the biological activity of 1-PPA is its function as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR).[2][4] PAR2 is a key mediator in inflammatory cascades, making it a significant therapeutic target for a range of pathologies, including autoimmune diseases and cancer.[4][5]

Unlike orthosteric inhibitors that directly compete with endogenous ligands at the primary binding site, 1-PPA binds to a distinct, allosteric pocket on the PAR2 receptor.[1][4] This binding event stabilizes the receptor in an inactive conformation, preventing its activation and subsequent downstream signaling.[1] Computational analysis and molecular dynamics simulations have suggested that 1-PPA occupies an allosteric pocket buried within the PAR2 receptor.[1] The high conservation of this allosteric site among all members of the PAR family suggests that 1-PPA could function as a pan-PAR inhibitor.[1][5]

The PAR2 Signaling Cascade

PAR2 is activated through a unique proteolytic mechanism.[4] Serine proteases like trypsin and tryptase cleave the receptor's extracellular N-terminus, which unmasks a new N-terminal sequence.[4] This newly exposed sequence acts as a "tethered ligand," binding to the receptor’s second extracellular loop and inducing a conformational change that triggers intracellular signaling cascades.[4]

Upon activation, PAR2 couples to several G proteins, initiating multiple downstream pathways:

-

Gαq/11: This pathway activates phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and the mobilization of intracellular calcium (Ca2+).[4]

-

Gα12/13: This pathway activates Rho-Kinase (ROCK), which influences the actin cytoskeleton.[4]

-

MAPK Signaling: PAR2 activation is also known to stimulate the mitogen-activated protein kinase (MAPK) signaling cascade, including the phosphorylation of Erk1/2.[1]

By binding to an allosteric site, 1-PPA prevents the conformational changes necessary for G protein coupling and subsequent signaling, effectively antagonizing the pro-inflammatory effects mediated by PAR2.[1]

Quantitative Data on Biological Activity

The efficacy of 1-PPA has been quantified in several key studies, demonstrating its dose-dependent anti-inflammatory effects and its ability to inhibit platelet aggregation.

In Vitro Anti-Inflammatory Efficacy

In a study using the human monocytic cell line THP-1, 1-PPA was shown to significantly inhibit the expression of pro-inflammatory cytokines induced by lipopolysaccharide (LPS).[6][7]

| Cytokine | Treatment | Fold Increase in Gene Expression (Mean ± SD) | Reference |

| IL-6 | LPS | 12.5 ± 1.5 | [6] |

| LPS + 1-PPA (1 ng/mL) | 8.2 ± 1.1 | [6] | |

| LPS + 1-PPA (10 ng/mL) | 4.1 ± 0.6 | [6] | |

| LPS + 1-PPA (100 ng/mL) | 2.3 ± 0.4 | [6] | |

| TNF-α | LPS | 10.2 ± 1.2 | [6] |

| LPS + 1-PPA (1 ng/mL) | 7.5 ± 0.9 | [6] | |

| LPS + 1-PPA (10 ng/mL) | 3.8 ± 0.5 | [6] | |

| LPS + 1-PPA (100 ng/mL) | 1.9 ± 0.3 | [6] |

Table 1: Dose-dependent inhibition of LPS-induced cytokine gene expression in THP-1 cells by 1-PPA.[6]

In Vivo Anti-Inflammatory Efficacy

In a mouse model of sepsis induced by LPS, treatment with 1-PPA led to a significant reduction in lung tissue cytokine levels.[7]

| Cytokine | Treatment Group | Lung Tissue Cytokine Level (pg/mg protein) | Reference |

| IL-6 | LPS Control | ~1800 | [7] |

| LPS + 1-PPA | ~600 | [7] | |

| IL-1β | LPS Control | ~1200 | [7] |

| LPS + 1-PPA | ~400 | [7] |

Table 2: Reduction of pro-inflammatory cytokines in the lung tissue of LPS-injected mice treated with 1-PPA.[7]

Inhibition of Platelet Aggregation

1-PPA demonstrated a progressive reduction in platelet aggregation when stimulated with a thrombin substitute. This suggests an inhibitory effect on PAR family members present on platelets.[1]

| 1-PPA Concentration | Platelet Aggregation Reduction | Reference |

| Increasing Concentrations | Up to 50% reduction | [1] |

Table 3: Effect of 1-PPA on platelet aggregation.[1]

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments used to characterize the biological activity of 1-PPA.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tagg).[1]

-

Cell Culture and Lysis: Cells overexpressing the target protein (PAR2) are cultured. Cells are harvested, washed, and lysed.

-

Compound Incubation: The cell lysate is incubated with the test compound (1-PPA) or a vehicle control.

-

Temperature Gradient: The lysate-compound mixtures are aliquoted and heated to a range of temperatures (e.g., 38°C to 62°C) for a set time (e.g., 3 minutes), followed by rapid cooling.

-

Separation of Aggregates: The heated samples are centrifuged to separate aggregated proteins (pellet) from soluble proteins (supernatant).

-

Protein Quantification: The amount of soluble target protein in the supernatant is quantified by Western blot analysis.

-

Data Analysis: A melting curve is generated by plotting the fraction of soluble protein against temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[1]

In Vitro Anti-inflammatory Assay (THP-1 Model)

This assay evaluates the ability of a compound to suppress inflammatory responses in immune cells.[6][7]

-

Cell Culture: Human monocytic THP-1 cells are cultured in appropriate media.

-

Cell Stimulation: Cells are treated with various concentrations of 1-PPA for a specified pre-incubation period. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS, e.g., 10 ng/mL).

-

Incubation: Cells are incubated for a period (e.g., 2 hours) to allow for cytokine gene expression.[7]

-

RNA Extraction and qRT-PCR: Total RNA is extracted from the cells. The expression levels of pro-inflammatory cytokine genes (e.g., IL-6, TNF-α, IL-1β) are quantified using quantitative real-time PCR (qRT-PCR).

-

Data Analysis: The fold change in gene expression is calculated relative to untreated control cells.[7]

Synthesis of this compound

While commercially available, the synthesis of 1-PPA and its derivatives is a core requirement for medicinal chemistry efforts. A common method involves the N-alkylation of piperidine.[8]

-

Step 1: N-Alkylation

-

To a stirred solution of piperidine (1.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF), add a base such as anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add an alkylating agent like ethyl 3-bromopropanoate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture (e.g., to 70-80°C) and stir for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product (ethyl 1-piperidinepropanoate) with an organic solvent.

-

Dry the organic layers and remove the solvent under reduced pressure.[8]

-

-

Step 2: Hydrolysis

-

Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

-

Add a base, such as sodium hydroxide (2.0 eq), to the solution.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

Cool the reaction and remove the ethanol under reduced pressure.

-

Carefully acidify the remaining aqueous solution to a pH of approximately 6-7 with hydrochloric acid to precipitate the product.

-

Collect the solid this compound by filtration, wash with cold water, and dry under vacuum.[8]

-

Other Potential Biological Activities

While the anti-inflammatory action via PAR2 inhibition is the most well-documented, the piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are known for a wide range of biological activities.[2][9]

-

Antimicrobial Activity: Various piperidine derivatives have been shown to possess antimicrobial properties.[10] Proposed mechanisms include the disruption of bacterial cell membranes and the inhibition of essential enzymes like DNA gyrase or bacterial efflux pumps.[10]

-

Anticonvulsant Activity: Piperine, a natural alkaloid containing a piperidine moiety, and its derivatives have demonstrated effective anticonvulsant properties in animal models.[11] The mechanism is thought to involve the modulation of sodium/calcium channels and GABA receptors.[12]

Conclusion and Future Directions

This compound has emerged as a promising small molecule with well-defined anti-inflammatory properties. Its mechanism as an allosteric inhibitor of PAR2 provides a solid foundation for its therapeutic potential in treating inflammatory diseases, and potentially, cancer.[1][5] The quantitative data from in vitro and in vivo studies underscore its efficacy in reducing inflammatory mediators and protecting against sepsis-induced damage.[6][7]

Future research should focus on:

-

Elucidating the full pharmacokinetic and pharmacodynamic profile of 1-PPA.

-

Conducting structure-activity relationship (SAR) studies to develop more potent and selective derivatives.

-

Exploring its efficacy in a broader range of disease models, including chronic inflammatory conditions and various cancers.

-

Validating its potential as a pan-PAR inhibitor and understanding the therapeutic implications of targeting multiple PARs.

The comprehensive information presented in this guide provides a robust framework for scientists and researchers to advance the study of this compound from the laboratory to potential clinical applications.

References

- 1. 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 | MDPI [mdpi.com]

- 2. This compound | 26371-07-3 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. A review of pharmacology and clinical use of piperine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 1-Piperidinepropanoic Acid Derivatives: A Technical Guide for Drug Discovery

An In-depth Exploration of Synthesis, Pharmacological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1] Within this broad class, 1-piperidinepropanoic acid and its derivatives are emerging as a promising area of research, with potential applications spanning anti-inflammatory, antimicrobial, and central nervous system disorders. This technical guide provides a comprehensive overview of the current understanding of this compound derivatives and their analogs, focusing on their synthesis, pharmacological activity, and putative mechanisms of action. While specific data on this compound itself is limited in publicly available literature, this paper leverages data from its close structural analogs to provide a scientifically informed perspective on its potential.

Synthesis and Functionalization Strategies

The synthetic versatility of the this compound core allows for extensive structural modifications to explore structure-activity relationships (SAR). The two primary sites for functionalization are the piperidine nitrogen and the propanoic acid carboxyl group.[2]

N-Functionalization of the Piperidine Ring

Modification of the secondary amine on the piperidine ring is a key strategy for introducing diverse substituents that can modulate the potency, selectivity, and pharmacokinetic properties of the molecule.[2] Common N-functionalization reactions include N-alkylation and N-arylation.

Functionalization of the Propanoic Acid Side Chain

The carboxylic acid moiety offers a versatile handle for various chemical transformations, most notably amide bond formation and esterification. This allows for the introduction of a wide range of pharmacophores.[2]

Pharmacological Activity and Therapeutic Potential

While direct pharmacological data for this compound is scarce, research on its close analog, 1-piperidinepropionic acid (1-PPA), provides significant insights into its potential therapeutic applications.[3][4]

Anti-inflammatory Activity: Targeting Protease-Activated Receptor 2 (PAR2)

Extensive research on 1-PPA has identified it as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in inflammatory cascades.[3][5][6] Allosteric inhibitors bind to a secondary site on the receptor, distinct from the primary ligand-binding site, and modulate its activity.[3] This mechanism offers potential advantages in terms of selectivity and safety.

The proposed mechanism involves 1-PPA stabilizing an inactive conformation of PAR2, thereby blocking downstream signaling pathways.[5] PAR2 activation by serine proteases leads to the activation of Gαq/11 and Gα12/13 proteins, which in turn trigger intracellular signaling cascades involving phospholipase C (PLC), inositol triphosphate (IP3), intracellular calcium mobilization, and Rho-Kinase (ROCK).[3] By inhibiting PAR2, 1-PPA can effectively dampen these pro-inflammatory signals.

Signaling Pathway: Hypothesized Mechanism of 1-PPA as a PAR2 Allosteric Inhibitor

Caption: Proposed allosteric inhibition of PAR2 by a this compound analog.

Antimicrobial Activity

Studies on structurally related 1-piperidinealkoxy phenyl acrylate derivatives have demonstrated their potential as antimicrobial agents.[7] The antimicrobial efficacy is influenced by structural modifications, highlighting the importance of SAR studies in this area.[7] Potential mechanisms of antimicrobial action for piperidine-containing compounds include the inhibition of DNA gyrase and efflux pumps.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for analogs of this compound.

Table 1: In Vitro Anti-inflammatory Activity of 1-Piperidinepropionic Acid (1-PPA) [4]

| Cytokine | Treatment | Fold Increase in Gene Expression (Mean ± SD) |

| IL-6 | LPS | 12.5 ± 1.5 |

| LPS + 1-PPA (1 ng/mL) | 8.2 ± 1.1 | |

| LPS + 1-PPA (10 ng/mL) | 4.1 ± 0.6 | |

| LPS + 1-PPA (100 ng/mL) | 2.3 ± 0.4 | |

| TNF-α | LPS | 10.2 ± 1.2 |

| LPS + 1-PPA (1 ng/mL) | 7.5 ± 0.9 | |

| LPS + 1-PPA (10 ng/mL) | 3.8 ± 0.5 | |

| LPS + 1-PPA (100 ng/mL) | 1.9 ± 0.3 |

Data from studies on the human monocytic cell line, THP-1, stimulated with lipopolysaccharide (LPS).[4]

Table 2: Antibacterial Activity of 1-Piperidinealkoxy Phenyl Acrylate Analogs [7]

| Compound | Ester Alkyl Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 1 | Ethyl | 125 | 250 |

| 2 | Methyl | 62.5 | 125 |

| Chloramphenicol (Standard) | - | 31.25 | 62.5 |

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are outlines of key experimental protocols cited in the evaluation of this compound analogs.

Antibacterial Susceptibility Testing: Agar Disc Diffusion Method[7]

This method provides a qualitative assessment of the antimicrobial activity of compounds.

-

Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are commonly used.

-

Culture Media: Mueller-Hinton Agar (MHA) is the standard medium.

-

Inoculum Preparation: A standardized suspension of the bacterial strain is prepared.

-

Assay: The MHA plates are uniformly inoculated with the bacterial suspension. Sterile paper discs impregnated with the test compound at a known concentration are placed on the agar surface.

-

Incubation: Plates are incubated under appropriate conditions.

-

Data Analysis: The diameter of the zone of inhibition around each disc is measured.

Workflow: Agar Disc Diffusion Method

Caption: Workflow for assessing antimicrobial activity using the agar disc diffusion method.

In Vivo Sepsis Model[4]

This protocol is used to evaluate the anti-inflammatory efficacy of compounds in a living organism.

-

Animal Model: Mice are commonly used.

-

Compound Administration: The test compound (e.g., 1-PPA) or a vehicle control is administered, typically via intraperitoneal (i.p.) injection.

-

Induction of Sepsis: Sepsis is induced by injecting lipopolysaccharide (LPS).

-

Monitoring: Survival rates are monitored over a defined period.

-

Cytokine Measurement: At a specific time point post-LPS injection, tissues (e.g., lungs) are collected to measure the levels of pro-inflammatory cytokines like IL-6 and TNF-α using methods such as ELISA.

Workflow: In Vivo Sepsis Model Experiment

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 [mdpi.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Core Mechanism of Action of 1-Piperidinepropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Piperidinepropanoic acid (1-PPA) has emerged as a molecule of significant interest due to its demonstrated anti-inflammatory and potential anticancer properties.[1][2][3] Extensive research has identified its primary mechanism of action as the allosteric inhibition of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) deeply implicated in inflammatory processes and various pathologies.[1][2][4] This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental evidence that define the mechanism of action of 1-PPA.

Core Mechanism of Action: Allosteric Inhibition of PAR2

The central mechanism through which this compound exerts its biological effects is by acting as an allosteric inhibitor of PAR2.[1][2][4] Unlike orthosteric inhibitors that directly compete with endogenous agonists at the primary binding site, 1-PPA binds to a distinct, secondary (allosteric) site on the receptor.[4] This binding event stabilizes the inactive conformation of PAR2, thereby preventing its activation.[1][2] Computational modeling and molecular dynamics simulations suggest that 1-PPA occupies an allosteric pocket within the transmembrane domain of the PAR2 receptor.[1]

The PAR2 Signaling Cascade

Protease-Activated Receptor 2 is a unique GPCR activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases. This cleavage unmasks a new N-terminal sequence that functions as a "tethered ligand," which then binds to the receptor's second extracellular loop to initiate signaling. Upon activation, PAR2 can couple to several G protein subtypes, leading to the activation of downstream signaling pathways critical in inflammation and other cellular processes. The primary pathways include:

-

Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: PAR2 activation is known to stimulate the MAPK signaling cascade, including the phosphorylation of Erk1/2, which plays a crucial role in cell proliferation, differentiation, and inflammation.[1]

-

Gα12/13 Pathway: This pathway involves the activation of Rho-Kinase (ROCK), which influences the actin cytoskeleton and is involved in processes such as cell migration and smooth muscle contraction.[4]

By stabilizing the inactive state of PAR2, 1-PPA effectively antagonizes these downstream signaling events.[1]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the PAR2 signaling pathway and the inhibitory action of this compound.

References

An In-Depth Technical Guide to 1-Piperidinepropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-piperidinepropanoic acid (1-PPA), a small molecule with significant anti-inflammatory properties. This document consolidates key information on its chemical and physical properties, synthesis, biological activity, and relevant experimental protocols, making it a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known as 3-(1-piperidinyl)propanoic acid, is a piperidine derivative with a carboxylic acid functional group.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| CAS Number | 26371-07-3 | [1] |

| IUPAC Name | 3-(piperidin-1-yl)propanoic acid | [1] |

| Melting Point | 105-110 °C | [2] |

| Boiling Point | 105-108 °C at 0.5 mmHg | [2] |

| SMILES | C1CCN(CC1)CCC(=O)O | [1] |

| InChI | InChI=1S/C8H15NO2/c10-8(11)4-7-9-5-2-1-3-6-9/h1-7H2,(H,10,11) | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the N-alkylation of piperidine with a suitable three-carbon precursor. A widely used approach involves the reaction of piperidine with β-propiolactone or acrylic acid.

Experimental Protocol: Synthesis via Michael Addition

This protocol is based on the Michael addition of piperidine to acrylic acid.

Materials:

-

Piperidine

-

Acrylic acid

-

Toluene (or another suitable solvent)

-

Hydrochloric acid (for acidification)

-

Sodium sulfate (anhydrous)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of piperidine (1.0 equivalent) in toluene, slowly add acrylic acid (1.0 equivalent) at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials.

-

Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 6-7 to precipitate the product.

-

Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum over anhydrous sodium sulfate.

Synthetic workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~3.0-3.2 | -CH₂-N (piperidine α) |

| ~2.8-3.0 | -CH₂-N (chain) |

| ~2.4-2.6 | -CH₂-COOH |

| ~1.5-1.7 | -CH₂- (piperidine β, γ) |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound.

| Parameter | Value |

| Molecular Weight | 157.21 |

| Molecular Ion [M]⁺ | m/z 157 |

| Protonated Molecule [M+H]⁺ | m/z 158 |

| Key Fragmentation Peaks (m/z) | 140 (loss of OH), 112 (loss of COOH), 98, 84 (piperidine fragment) |

Note: Fragmentation patterns can vary based on the ionization method.[2][5]

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory properties, primarily through its interaction with the Protease-Activated Receptor 2 (PAR2) .[6] It acts as an allosteric inhibitor of PAR2, binding to a site distinct from the endogenous ligand binding site and stabilizing the receptor in an inactive conformation.[6]

Inhibition of Pro-inflammatory Cytokine Expression

In vitro studies using the human monocytic cell line THP-1 have shown that 1-PPA can dose-dependently inhibit the expression of pro-inflammatory cytokines induced by lipopolysaccharide (LPS).[7]

| Treatment | Fold Increase in IL-6 Gene Expression (Mean ± SD) | Fold Increase in TNF-α Gene Expression (Mean ± SD) |

| LPS (10 ng/mL) | 12.5 ± 1.5 | 10.2 ± 1.2 |

| LPS + 1-PPA (1 ng/mL) | 8.2 ± 1.1 | 7.5 ± 0.9 |

| LPS + 1-PPA (10 ng/mL) | 4.1 ± 0.6 | 3.8 ± 0.5 |

| LPS + 1-PPA (100 ng/mL) | 2.3 ± 0.4 | 2.1 ± 0.3 |

Data adapted from a study on LPS-stimulated THP-1 cells.[7][8]

In Vivo Efficacy in a Sepsis Model

The anti-inflammatory effects of 1-PPA have been validated in a murine model of sepsis induced by LPS. Treatment with 1-PPA resulted in a significant improvement in survival rates and a reduction in systemic inflammatory markers.[8]

Signaling Pathway

The inhibitory action of this compound on PAR2 disrupts downstream signaling cascades that are crucial for the inflammatory response.

PAR2 signaling pathway and the inhibitory effect of 1-PPA.

Key Experimental Protocols

In Vitro: Inhibition of LPS-Induced Cytokine Production in THP-1 Cells

This protocol outlines the methodology to assess the anti-inflammatory activity of this compound in a human monocytic cell line.[9][10]

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

To differentiate monocytes into macrophages, treat the cells with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before treatment.

Experimental Procedure:

-

Seed the differentiated THP-1 macrophages in 24-well plates at a density of 5 x 10⁵ cells/well.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 ng/mL) for 1 hour. Include a vehicle control (medium only).

-

Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 6 hours to induce an inflammatory response. Include an unstimulated control group.

-

After incubation, collect the cell culture supernatants to measure cytokine protein levels by ELISA.

-

Lyse the cells to extract total RNA for gene expression analysis of cytokines (e.g., IL-6, TNF-α) by quantitative real-time PCR (qRT-PCR).

Workflow for in vitro anti-inflammatory assay.

In Vivo: Murine Model of LPS-Induced Sepsis

This protocol describes a preclinical model to evaluate the in vivo efficacy of this compound in mitigating the effects of sepsis.[8][11]

Animals and Housing:

-

Use male C57BL/6 mice (8-10 weeks old).

-

House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

-

Allow the mice to acclimatize for at least one week before the experiment.

-

All animal procedures must be approved by the institutional animal care and use committee.

Experimental Procedure:

-

Induce sepsis by a single intraperitoneal (i.p.) injection of LPS (10 mg/kg body weight) dissolved in sterile saline.

-

One hour after the LPS injection, administer this compound (5 mg/kg body weight, i.p.) to the treatment group.

-

Administer an equivalent volume of vehicle (e.g., sterile saline) to the control group.

-

Monitor the survival of the mice every 12 hours for a period of 48-72 hours.

-

In a separate cohort of animals, collect blood samples at various time points (e.g., 6, 12, 24 hours) post-LPS injection to measure serum cytokine levels using ELISA.

-

At the end of the experiment, euthanize the surviving animals and collect organs (e.g., lungs, liver, spleen) for histopathological analysis and measurement of tissue inflammatory markers.

Conclusion

This compound is a promising small molecule with well-documented anti-inflammatory properties mediated through the allosteric inhibition of PAR2. Its straightforward synthesis, coupled with demonstrated in vitro and in vivo efficacy, makes it an attractive candidate for further investigation in the development of novel therapeutics for inflammatory diseases. This technical guide provides a solid foundation of data and protocols to aid researchers in their exploration of this compound and its derivatives.

References

- 1. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 2. This compound | C8H15NO2 | CID 117782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound, ethyl ester | C10H19NO2 | CID 88183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, ethyl ester [webbook.nist.gov]

- 6. 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of anti-inflammatory response in lipopolysaccharide stimulated human THP-1 cell line and mouse model at gene expression level with indigenous putative probiotic lactobacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing the effects of fluids and antibiotics... | F1000Research [f1000research.com]

An In-depth Technical Guide to the Discovery and History of 1-Piperidinepropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperidinepropanoic acid, a seemingly simple heterocyclic compound, has a history that mirrors the evolution of medicinal chemistry—from its origins as a synthetic building block to its later discovery as a modulator of a key physiological receptor. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological significance of this compound, with a focus on its journey from a chemical curiosity to a molecule of interest in drug development.

Discovery and Historical Context

The discovery of this compound was not a singular event but rather a result of the systematic exploration of piperidine-containing compounds in the mid-20th century. The piperidine motif is a prevalent scaffold in numerous natural alkaloids and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties.

The earliest significant report detailing a robust and reproducible synthesis of this compound hydrochloride was published in 1976 by Morris Freifelder, a prominent figure in the field of catalytic hydrogenation. His work focused on the preparation of various pyrrolidine- and piperidine-alkanoic acid hydrochlorides, making these compounds more accessible to the scientific community for further investigation. Initially, this compound was primarily regarded as a versatile chemical intermediate, a building block for the synthesis of more complex molecules. Its intrinsic biological activity was not the primary focus of early research.

A pivotal shift in the understanding of this compound's significance came much later with the discovery of its role as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2). This discovery transformed the perception of the molecule from a simple synthetic tool to a potential therapeutic agent, particularly in the context of inflammation and related diseases.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and drug development. The following table summarizes key quantitative data for the compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Melting Point | 105-110 °C | [2][3] |

| Boiling Point | 105-108 °C at 0.5 mmHg | [2][3] |

| pKa | 3.83 ± 0.10 (Predicted) | [1] |

| LogP | 0.947 (Calculated) | [4] |

| Water Solubility | Slightly soluble | --INVALID-LINK-- |

| Appearance | White to pale brown powder | [1] |

| CAS Number | 26371-07-3 | [1][2][3][5][6][7][8] |

Experimental Protocols

Synthesis of this compound

While the original 1976 publication by Morris Freifelder provides the foundational method, a representative and widely used protocol for the synthesis of this compound involves the Michael addition of piperidine to acrylic acid or its esters. The following is a generalized experimental protocol.

Materials:

-

Piperidine

-

Acrylic acid (or ethyl acrylate)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for salt formation)

-

Sodium hydroxide (for neutralization)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine (1.0 equivalent) in ethanol.

-

Addition of Reactant: Slowly add acrylic acid (1.0 equivalent) to the stirred solution. If using an ester like ethyl acrylate, the reaction may be carried out at room temperature or with gentle heating.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Isolation:

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and the pH is adjusted to neutral with a solution of sodium hydroxide to remove any unreacted acrylic acid.

-

The aqueous solution is then acidified with hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of this compound hydrochloride.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The interaction between this compound and its target, PAR2, has been demonstrated using the Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment.[9][10]

Materials:

-

Cells expressing PAR2

-

This compound

-

Cell lysis buffer

-

Phosphate-buffered saline (PBS)

-

Equipment for cell culture, heat treatment (e.g., PCR machine), centrifugation, and protein analysis (e.g., Western blotting apparatus)

-

Anti-PAR2 antibody

Procedure:

-

Cell Treatment: Intact cells are treated with either this compound or a vehicle control for a specified period.

-

Heat Treatment: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).

-

Cell Lysis: The cells are then lysed to release their protein content.

-

Separation of Aggregated Proteins: The cell lysates are centrifuged at high speed to pellet the denatured and aggregated proteins.

-

Analysis of Soluble Fraction: The supernatant, containing the soluble proteins, is collected. The amount of soluble PAR2 at each temperature is quantified, typically by Western blotting using a specific anti-PAR2 antibody.

-

Data Analysis: The intensity of the PAR2 bands is plotted against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of PAR2 and confirms target engagement.

Biological Activity and Signaling Pathway

The most significant biological activity of this compound identified to date is its role as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2).[9][10][11][12] PAR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammation, pain, and various other physiological and pathological processes.

PAR2 Signaling Pathway

PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," which then binds to and activates the receptor. This activation triggers downstream signaling cascades, primarily through the Gαq subunit of the heterotrimeric G protein.

The canonical PAR2 signaling pathway proceeds as follows:

-

Activation of Gαq: Ligand-bound PAR2 activates the Gαq protein.

-

Activation of Phospholipase C (PLC): Activated Gαq stimulates PLC.

-

Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

Activation of Protein Kinase C (PKC): DAG and elevated intracellular Ca²⁺ levels synergistically activate PKC, which in turn phosphorylates a variety of downstream targets, leading to cellular responses such as inflammation and pain signaling.

This compound acts as an allosteric inhibitor, meaning it binds to a site on the PAR2 receptor that is distinct from the orthosteric site where the tethered ligand binds.[9][10] This binding event is thought to induce a conformational change in the receptor that prevents its activation, thereby blocking the downstream signaling cascade.

Mandatory Visualizations

PAR2 Signaling Pathway

References

- 1. 1-PIPERIDINEPROPIONIC ACID CAS#: 26371-07-3 [amp.chemicalbook.com]

- 2. 1-Piperidinepropionic acid 96 26371-07-3 [sigmaaldrich.com]

- 3. 1-PIPERIDINEPROPIONIC ACID | 26371-07-3 [amp.chemicalbook.com]

- 4. This compound (CAS 26371-07-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 26371-07-3 Cas No. | 3-(Piperidin-1-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 26371-07-3|3-(Piperidin-1-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 8. 3-(Piperidin-1-yl)propanoic acid - CAS:26371-07-3 - Sunway Pharm Ltd [3wpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 1-Piperidinepropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperidinepropanoic acid, a piperidine derivative, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine ring, is a common scaffold in a multitude of pharmacologically active compounds. Notably, this compound has been identified as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in inflammation and pain signaling pathways. A thorough understanding of its physicochemical properties is paramount for its application in research and development, influencing aspects from formulation and delivery to biological activity.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its interaction with the PAR2 signaling pathway.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid (predicted) | [3] |

| Melting Point | 105-110 °C | [4][5] |

| Boiling Point | 105-108 °C at 0.5 mmHg | [4][5] |

| Solubility | Predicted to be soluble in water. | [3] |

| pKa (Predicted) | 3.83 ± 0.10 (acidic), ~8-9 (basic, estimated) | [4] |

| LogP (Predicted) | -0.4 |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques for organic compounds.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Protocol: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded. This range represents the melting point.

Solubility Determination

The solubility of a compound in various solvents is a key parameter for formulation development and for understanding its behavior in biological fluids.

Protocol: Shake-Flask Method [6]

-

Solvent Selection: A range of solvents, including water, buffers at various pH values (e.g., pH 2, 7.4, 9), and common organic solvents (e.g., ethanol, DMSO), are selected.

-

Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed flask.

-

Agitation: The flasks are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amphoteric molecule like this compound, which has both a carboxylic acid and a tertiary amine group, two pKa values will be observed.

Protocol: Potentiometric Titration [7][8]

-

Sample Preparation: A known concentration of this compound is dissolved in deionized water.

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is continuously stirred.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution of this compound. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value for the carboxylic acid group is determined from the pH at the half-equivalence point. To determine the pKa of the piperidine nitrogen, a similar titration would be performed starting from an acidic solution of the compound and titrating with a strong base.

Biological Activity and Signaling Pathway

This compound has been identified as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2). PAR2 is a G protein-coupled receptor that is activated by the proteolytic cleavage of its extracellular N-terminus, which unmasks a "tethered ligand" that binds to and activates the receptor.

PAR2 Signaling Pathway

Activation of PAR2 leads to the coupling of G proteins, primarily Gαq/11 and Gαs, which in turn activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2). As an allosteric inhibitor, this compound is thought to bind to a site on the receptor distinct from the orthosteric ligand binding site, thereby modulating the receptor's activity.

Experimental Workflow for Target Engagement and Functional Analysis

To confirm the interaction of this compound with PAR2 and its effect on downstream signaling, a series of experiments can be performed.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding often stabilizes the protein, leading to an increase in its melting temperature.

-

Cell Culture and Treatment: Cells expressing PAR2 are cultured and treated with various concentrations of this compound or a vehicle control.

-

Thermal Challenge: The treated cells are heated to a range of temperatures.

-

Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: The amount of soluble PAR2 in each sample is quantified using methods such as Western blotting or ELISA.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble PAR2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

MAPK Phosphorylation Assay

This assay measures the phosphorylation status of key kinases in the MAPK pathway, such as ERK1/2, to determine the functional consequence of PAR2 inhibition.

Protocol: [14][15][16][17][18]

-

Cell Culture and Treatment: Cells expressing PAR2 are pre-treated with various concentrations of this compound or a vehicle control.

-

Receptor Activation: The cells are then stimulated with a PAR2 agonist (e.g., trypsin or a specific activating peptide) to induce signaling.

-

Cell Lysis: At a specific time point after stimulation, the cells are lysed to extract total protein.

-

Western Blot Analysis: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) form of a MAPK (e.g., phospho-ERK1/2) and the total amount of that MAPK.

-

Quantification: The band intensities are quantified, and the ratio of phosphorylated MAPK to total MAPK is calculated. A decrease in this ratio in the presence of this compound indicates inhibition of the PAR2 signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, essential for its advancement in research and drug development. The compiled data and detailed experimental protocols offer a practical resource for scientists working with this promising molecule. Furthermore, the elucidation of its interaction with the PAR2 signaling pathway highlights its potential as a modulator of inflammatory and pain processes, warranting further investigation. The provided workflows offer a clear path for the validation of its target engagement and functional activity.

References

- 1. This compound | C8H15NO2 | CID 117782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. 1-PIPERIDINEPROPIONIC ACID | 26371-07-3 [amp.chemicalbook.com]

- 5. 1-PIPERIDINEPROPIONIC ACID | 26371-07-3 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. applications.emro.who.int [applications.emro.who.int]